N-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-1H-indole-4-carboxamide
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Overview
Description
N-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-1H-indole-4-carboxamide is a complex organic compound that features a pyrrolidine ring, an indole core, and a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-1H-indole-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the indole core. The pyrrolidine ring can be synthesized through the reaction of pyrrolidine with various precursors under specific conditions . The indole core is often constructed using Fischer indole synthesis or other cyclization methods . The final step involves coupling the pyrrolidine and indole moieties through an amide bond formation, typically using reagents like EDCI or HATU in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-1H-indole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like mCPBA or hydrogen peroxide under controlled conditions.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine or indole rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: mCPBA, hydrogen peroxide
Reduction: LAH, NaBH4
Substitution: Halogenated reagents, bases like NaOH or KOH
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
N-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-1H-indole-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(pyrrolidin-1-yl)ethoxy]aniline
- Indole derivatives
- Pyrrolidine-containing compounds
Uniqueness
N-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-1H-indole-4-carboxamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C21H23N3O2 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole-4-carboxamide |
InChI |
InChI=1S/C21H23N3O2/c25-21(19-4-3-5-20-18(19)10-11-22-20)23-16-6-8-17(9-7-16)26-15-14-24-12-1-2-13-24/h3-11,22H,1-2,12-15H2,(H,23,25) |
InChI Key |
OAEAJGOYSQXHLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)NC(=O)C3=C4C=CNC4=CC=C3 |
Origin of Product |
United States |
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